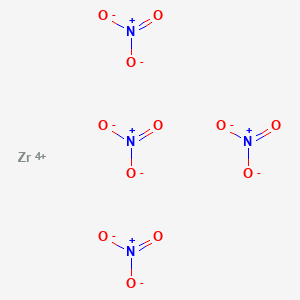
6,7-Dimethyl-1H-pteridin-4-one
Descripción general
Descripción
6,7-Dimethyl-1H-pteridin-4-one is a chemical compound with the molecular formula C8H8N4O . It is also known by other names such as 6,7-Dimethyl-pteridin-4-ol, 4(1H)-Pteridinone,6,7-dimethyl-(8CI,9CI), and 4-Hydroxy-6,7-dimethylpteridine .
Molecular Structure Analysis
The molecular structure of 6,7-Dimethyl-1H-pteridin-4-one consists of 8 carbon atoms, 8 hydrogen atoms, 4 nitrogen atoms, and 1 oxygen atom . The molecular weight is 176.18 g/mol .Physical And Chemical Properties Analysis
6,7-Dimethyl-1H-pteridin-4-one has a density of approximately 1.2735 (rough estimate), a melting point of 355-360 °C (decomposition), a boiling point of approximately 307.78°C (rough estimate), and a solubility of 908.3mg/L at 22.5 ºC . The refractive index is estimated to be 1.6590 .Aplicaciones Científicas De Investigación
Inhibitor of DNA Binding of Nuclear Factor-κB
The compound N’-[2-(7,8-Dimethyl-2,4-dioxo-3,4-dihydrobenzo[g]pteridin-10(2H)-yl)ethylidene]-4-nitrobenzohydrazide, which contains 6,7-Dimethyl-1H-pteridin-4-one, has been found to inhibit the DNA binding of nuclear factor-κB . This transcription factor regulates the expression of proteins that play key roles in immunity and inflammation .
Use in Chromatography
6,7-Dimethyl-1H-pteridin-4-one can be analyzed using reverse phase (RP) High Performance Liquid Chromatography (HPLC) method . This method uses simple conditions and the mobile phase contains an acetonitrile (MeCN), water, and phosphoric acid .
Synthesis of Other Compounds
6,7-Dimethyl-1H-pteridin-4-one is used in the synthesis of several other compounds. For example, it is used in the synthesis of formylmethylflavin . This compound is then used in the synthesis of N’-[2-(7,8-dimethyl-2,4-dioxo-3,4-dihydrobenzo[g]pteridin-10(2H)-yl)ethylidene]-4-nitrobenzohydrazide .
Pharmaceutical Research
6,7-Dimethyl-1H-pteridin-4-one is used in pharmaceutical research. For example, it is used in the synthesis of pharmaceutical secondary standards and certified reference materials .
Biological Activity Control
Some compounds containing 6,7-Dimethyl-1H-pteridin-4-one are used to control the biological activity of certain proteins. For example, the RSK Inhibitor II, which contains this compound, controls the biological activity of RSK .
Use in Mass-Spec Applications
For Mass-Spec (MS) compatible applications, the phosphoric acid in the mobile phase used for HPLC analysis of 6,7-Dimethyl-1H-pteridin-4-one needs to be replaced with formic acid .
Propiedades
IUPAC Name |
6,7-dimethyl-3H-pteridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O/c1-4-5(2)12-7-6(11-4)8(13)10-3-9-7/h3H,1-2H3,(H,9,10,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZZHLQUXFAOLAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2C(=N1)C(=O)NC=N2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60163524 | |
| Record name | 6,7-Dimethyl-1H-pteridin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60163524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Dimethyl-1H-pteridin-4-one | |
CAS RN |
14684-54-9 | |
| Record name | 4-Hydroxy-6,7-dimethylpteridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14684-54-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6,7-Dimethyl-1H-pteridin-4-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014684549 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Oxo-6,7-dimethylpteridine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45778 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6,7-Dimethyl-1H-pteridin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60163524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6,7-dimethyl-1H-pteridin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.190 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![Zirconium, dichlorobis[(1,2,3,4,5-eta)-1-methyl-2,4-cyclopentadien-1-yl]-](/img/structure/B79261.png)






